molecular formula C10H7Br2N B3262564 2-Bromo-3-(bromomethyl)quinoline CAS No. 35740-83-1

2-Bromo-3-(bromomethyl)quinoline

Cat. No.: B3262564
CAS No.: 35740-83-1
M. Wt: 300.98 g/mol
InChI Key: KGDFHGMTFPQPSG-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.97700 . This compound is also known by several synonyms such as bromo-2-bromomethyl-3-quinoline and 2-bromo-3-bromomethylquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.97700 . The exact density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

X-ray Structure Analysis

3-bromomethyl-2-chloro-quinoline, a related compound to 2-Bromo-3-(bromomethyl)quinoline, has been studied for its crystal structure, revealing insights into its planarity and intramolecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Kant et al., 2010).

Synthesis and Biological Activities

The synthesis of halomethylquinoline building blocks, including variations of this compound, has been explored. Such compounds have been tested for anti-tubercular and anti-bacterial activities, indicating their potential as therapeutic agents (Li et al., 2019).

Antineoplastic Activity

Research into 2-chloromethyl and 2-bromomethyl derivatives of quinolines, including compounds similar to this compound, has shown significant antitumor activity. This suggests their potential application in cancer treatment (Lin et al., 1975).

Efficient Synthesis Methods

Studies have focused on efficient synthesis methods for quinolines, a category that includes this compound. Such research is vital for making these compounds more accessible for further study and application (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Synthesis of Novel Compounds

Research into the synthesis of quinolinic acid-phenyl ether using 2-bromomethyl-3-quinolinic acid ethyl ester, a compound related to this compound, has been reported. This contributes to the development of new chemical entities (Gao Wen-tao, 2007).

Properties

IUPAC Name

2-bromo-3-(bromomethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDFHGMTFPQPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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